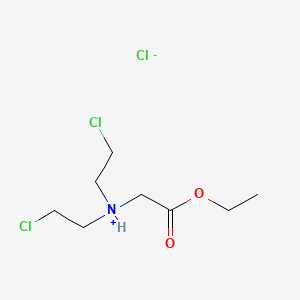![molecular formula C20H36 B14341194 1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane CAS No. 103071-09-6](/img/structure/B14341194.png)
1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane is an organic compound characterized by its unique structure, which includes two cyclohexane rings connected by a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane typically involves the reaction of cyclohexane derivatives with methylene sources under controlled conditions. One common method includes the use of cyclohexylmethyl chloride and cyclohexylmethyl magnesium bromide in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and catalysts, optimized for higher yields and purity. The process often includes steps such as distillation and recrystallization to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine under UV light.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1,1’-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,1’-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
- 1,1-Bis(cyclohexyl)methane
- 1,1-Dicyclohexylpropane
- 1,1-Dimethylcyclohexane
Comparison: 1,1’-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane is unique due to its methylene bridge connecting two cyclohexane rings, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
103071-09-6 |
|---|---|
Fórmula molecular |
C20H36 |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
1,1-bis(cyclohexylmethyl)cyclohexane |
InChI |
InChI=1S/C20H36/c1-4-10-18(11-5-1)16-20(14-8-3-9-15-20)17-19-12-6-2-7-13-19/h18-19H,1-17H2 |
Clave InChI |
WTXNBZQOPYPLGU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC2(CCCCC2)CC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


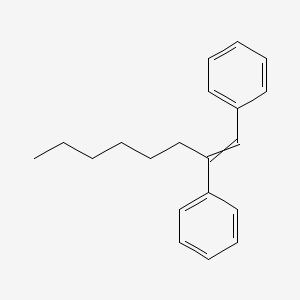
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
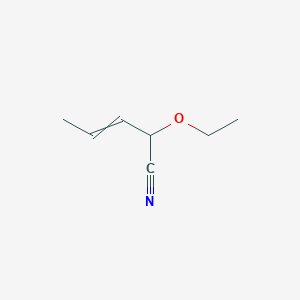
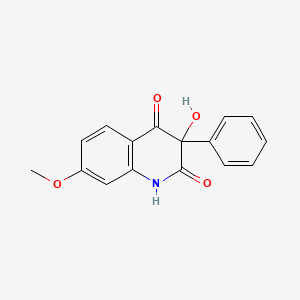
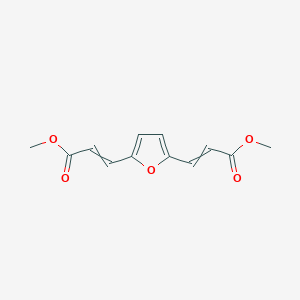


![2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene](/img/structure/B14341140.png)
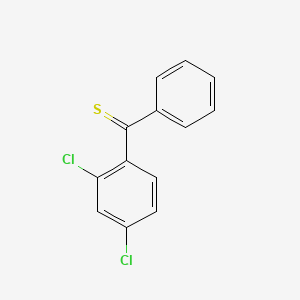
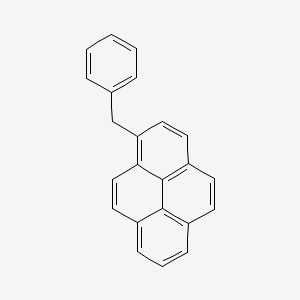
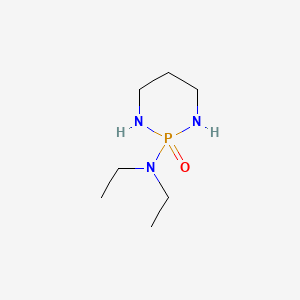
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)
